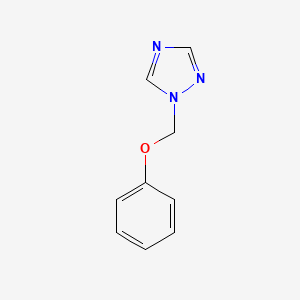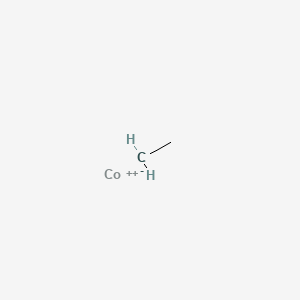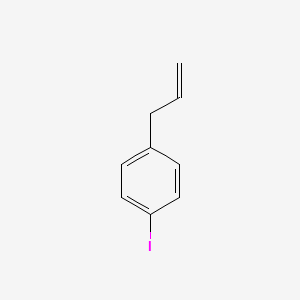![molecular formula C24H24Cl2O4 B12551710 1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) CAS No. 143897-20-5](/img/structure/B12551710.png)
1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) is a complex organic compound characterized by its unique molecular structure This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(methylene) with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide, leading to the replacement of chlorine atoms with hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), organic solvents like ethanol or methanol
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Hydroxyl derivatives
科学研究应用
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]bis(4-chlorobenzene)
- 1,1’-[1,4-Phenylenebis(oxyethane)]bis(4-chlorobenzene)
- 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-bromobenzene)
Uniqueness
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
143897-20-5 |
|---|---|
分子式 |
C24H24Cl2O4 |
分子量 |
447.3 g/mol |
IUPAC 名称 |
1,4-bis[2-[(4-chlorophenyl)methoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H24Cl2O4/c25-21-5-1-19(2-6-21)17-27-13-15-29-23-9-11-24(12-10-23)30-16-14-28-18-20-3-7-22(26)8-4-20/h1-12H,13-18H2 |
InChI 键 |
TZLDRCASZGADIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COCCOC2=CC=C(C=C2)OCCOCC3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
methanone](/img/structure/B12551631.png)
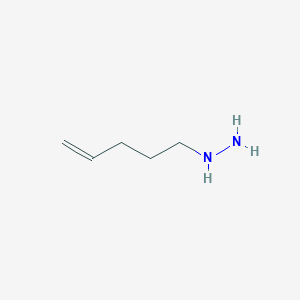
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
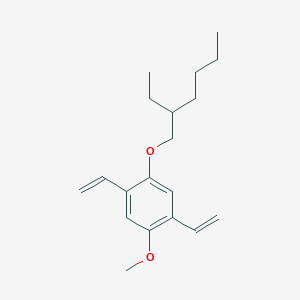
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
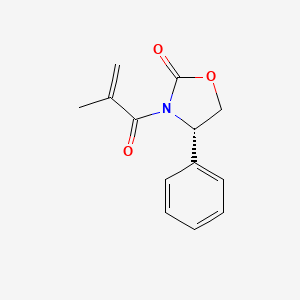
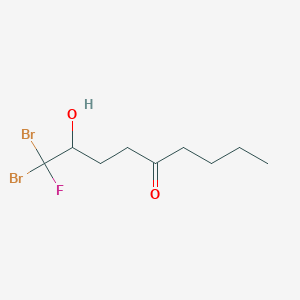
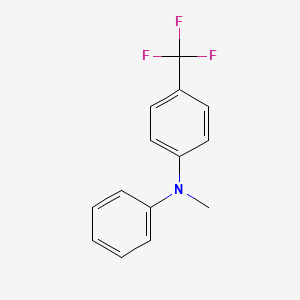
![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)
